molecular formula C12H7NO3 B8291723 9-oxo-9H-pyrrolo[1,2-a]indole-5-carboxylic acid

9-oxo-9H-pyrrolo[1,2-a]indole-5-carboxylic acid

Cat. No. B8291723
M. Wt: 213.19 g/mol
InChI Key: CJFLHGWWMUCDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08178687B2

Procedure details

In a 250 ml round-bottomed flask, a mixture of 800 mg of 9-oxo-9H-pyrrolo[1,2-a]indole-5-carboxylic acid methyl ester obtained according to the preceding stage and of 740 mg of lithium hydroxide monohydrate in 25 ml of water and 100 ml of methanol is refluxed for 3 hours. The reaction medium is evaporated to dryness under vacuum, and the solid is taken up in 35 ml of water and brought to pH 3 with 5M hydrochloric acid. A precipitate appears and the medium is extracted with 3 times 35 ml of a mixture of dichloromethane and methanol (95/5 v/v). The combined organic extracts are washed with 3 times 15 ml of water, dried over magnesium sulphate, and evaporated to dryness under vacuum. 630 mg of 9-oxo-9H-pyrrolo[1,2-a]indole-5-carboxylic acid are obtained in the form of a beige solid, the characteristics of which are the following:
Name
9-oxo-9H-pyrrolo[1,2-a]indole-5-carboxylic acid methyl ester
Quantity
800 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
740 mg
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:13]=1[N:12]1[CH:14]=[CH:15][CH:16]=[C:11]1[C:10]2=[O:17])=[O:4].O.[OH-].[Li+]>O.CO>[O:17]=[C:10]1[C:9]2[C:13](=[C:5]([C:3]([OH:4])=[O:2])[CH:6]=[CH:7][CH:8]=2)[N:12]2[CH:14]=[CH:15][CH:16]=[C:11]12 |f:1.2.3|

Inputs

Step One
Name
9-oxo-9H-pyrrolo[1,2-a]indole-5-carboxylic acid methyl ester
Quantity
800 mg
Type
reactant
Smiles
COC(=O)C=1C=CC=C2C(C=3N(C12)C=CC3)=O
Step Two
Name
lithium hydroxide monohydrate
Quantity
740 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction medium is evaporated to dryness under vacuum
EXTRACTION
Type
EXTRACTION
Details
the medium is extracted with 3 times 35 ml of a mixture of dichloromethane and methanol (95/5 v/v)
WASH
Type
WASH
Details
The combined organic extracts are washed with 3 times 15 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under vacuum

Outcomes

Product
Name
Type
product
Smiles
O=C1C=2N(C3=C(C=CC=C13)C(=O)O)C=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.